molecular formula C17H17NO5 B2602049 N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1396846-18-6

N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2602049
CAS No.: 1396846-18-6
M. Wt: 315.325
InChI Key: IAXIMDVKOKXIIY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to its specific combination of furan and benzofuran rings, along with the hydroxy and methoxy functional groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofurancarboxamides. Its structural features include a furan ring, a hydroxyl group, and a methoxy group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C17H17NO5
Molecular Weight: 315.325 g/mol
IUPAC Name: this compound

The compound's structure is characterized by:

  • A benzofuran core that is known for various pharmacological properties.
  • A furan moiety that enhances its reactivity and interaction with biological targets.
  • Hydroxy and methoxy substituents that may influence solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed based on preliminary studies:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating cellular responses.
  • Antioxidant Activity: The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Receptor Modulation: The compound could interact with receptors involved in inflammation and cancer progression, influencing their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzofuran derivatives. Although specific data on this compound is limited, analogous compounds have shown significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (breast cancer)5.0
Compound BA549 (lung cancer)4.5
Compound CHeLa (cervical cancer)6.0

These findings suggest that this compound may exhibit similar anticancer properties.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. Preliminary data indicate that compounds with similar structures can inhibit the growth of bacteria and fungi. For example:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound DE. coli25
Compound ES. aureus15
Compound FC. albicans30

This suggests that this compound may possess antimicrobial properties worth exploring.

Case Studies and Research Findings

Several case studies have investigated the biological activities of related compounds, providing insights into potential applications for this compound:

  • Case Study 1: Anticancer Screening
    • A study screened various benzofuran derivatives against multiple cancer cell lines, reporting significant cytotoxicity and apoptosis induction.
    • Results indicated that compounds with similar structural motifs effectively inhibited cell proliferation.
  • Case Study 2: Antimicrobial Evaluation
    • Another research focused on the antimicrobial properties of furan-containing compounds.
    • Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-17(20,14-7-4-8-22-14)10-18-16(19)13-9-11-5-3-6-12(21-2)15(11)23-13/h3-9,20H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXIMDVKOKXIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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